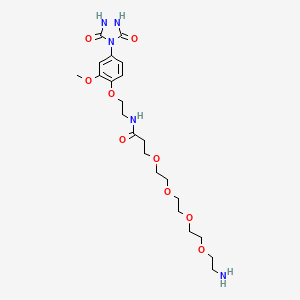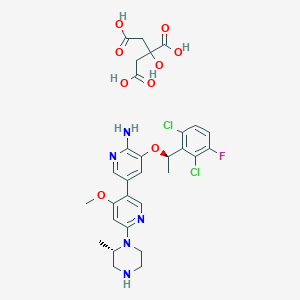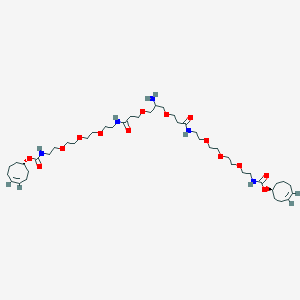
Amino-bis-PEG3-TCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-bis-PEG3-TCO is a trifunctional linker containing two trans-cyclooctene (TCO) moieties and a secondary amine. This compound is primarily used in bio-conjugation and click chemistry applications. The TCO groups in this compound react with tetrazines via an inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound a valuable tool in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-TCO is synthesized through a series of chemical reactions involving the introduction of TCO groups and a secondary amine into a polyethylene glycol (PEG) chain. The synthetic route typically involves the following steps:
TCO Introduction: The TCO groups are introduced through a reaction with a suitable precursor, such as a TCO-amine or TCO-acid.
Amine Functionalization: The secondary amine is introduced through a reaction with an amine precursor, such as an amine-PEG or amine-TCO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.
Purification: The product is purified using techniques such as chromatography or crystallization to remove impurities and achieve the desired purity level
化学反应分析
Types of Reactions
Amino-bis-PEG3-TCO primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Cycloaddition: This reaction occurs between the TCO groups and tetrazines, forming a stable dihydropyridazine linkage.
Substitution Reactions: The secondary amine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Tetrazines: Used in the inverse electron demand Diels-Alder cycloaddition with TCO groups.
Electrophiles: Used in substitution reactions with the secondary amine.
Major Products
Dihydropyridazine Linkages: Formed from the reaction between TCO groups and tetrazines.
Substituted Amines: Formed from substitution reactions involving the secondary amine.
科学研究应用
Amino-bis-PEG3-TCO has numerous applications in scientific research, including:
Fluorescent Imaging: Used in bioorthogonal labeling for imaging biological systems.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: Used in radiolabeling for imaging applications.
Radionuclide Therapy: Utilized in the development of radiopharmaceuticals for cancer treatment.
Radiochemistry: Applied in the synthesis of radiolabeled compounds for various research purposes.
Drug Target Identification: Used in the identification and validation of drug targets.
作用机制
Amino-bis-PEG3-TCO exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO groups react with tetrazines to form stable dihydropyridazine linkages.
Bioorthogonal Labeling: The compound’s ability to react selectively with tetrazines allows for the labeling of specific biomolecules without interfering with other biological processes.
相似化合物的比较
Amino-bis-PEG3-TCO can be compared with other similar compounds, such as:
Methyltetrazine-PEG4-TAMRA: Another click chemistry reagent used for bioorthogonal labeling.
Methyltetrazine-PEG4-SS-NHS: A cleavable linker used in the synthesis of ADCs.
Methyltetrazine-PEG12-DBCO: A longer PEG linker used for similar applications.
Uniqueness
This compound is unique due to its trifunctional nature, containing two TCO moieties and a secondary amine. This allows for versatile applications in bio-conjugation and click chemistry, making it a valuable tool in various scientific fields .
属性
分子式 |
C43H77N5O14 |
|---|---|
分子量 |
888.1 g/mol |
IUPAC 名称 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |
InChI 键 |
BXRHEONPMDBUBU-WXOXQJPBSA-N |
手性 SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





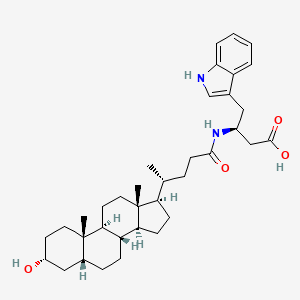
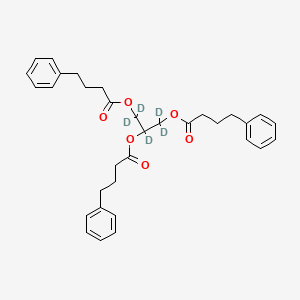
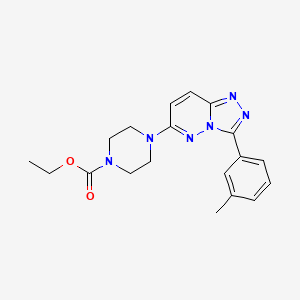


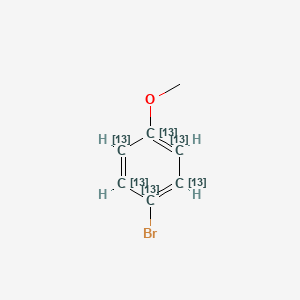
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


